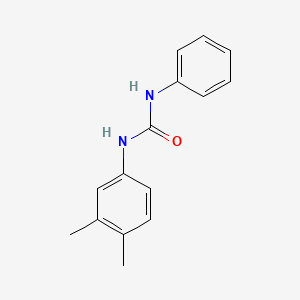
N-(3,4-dimethylphenyl)-N'-phenylurea
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-N'-phenylurea, also known as DPU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPU is a white crystalline solid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Applications De Recherche Scientifique
Enhanced Mineralization of Diuron
- Bioremediation of Diuron: N-Phenylurea herbicides, including diuron, are known to be biodegraded in soil. A study explored enhancing the bioavailability of diuron in contaminated soils using a combination of hydroxypropyl-β-cyclodextrin and a bacterial consortium. This approach resulted in almost complete mineralization of diuron in a soil system (Villaverde et al., 2012).
Rapid Mineralization in Pure Culture and Consortium
- Biodegradation by Bacterial Consortium: A two-member bacterial consortium was found to significantly enhance the biodegradation and mineralization of diuron, suggesting potential for soil and water remediation (Sørensen et al., 2008).
Herbicide Mechanism of Action
- Herbicidal Activity: Studies on 4-(3,4-dichlorophenyl)-1,1,2-trimethylsemicarbazide, a compound similar in structure to diuron, have shown that the herbicidal action is partly due to inhibition of chloroplast electron transport in photosynthesis (Wilcox & Moreland, 1969).
Biodegradation in Sugarcane-Cultivated Soils
- Degradation in Agriculture: Research in sugarcane-cultivated soils in Kenya has shown the presence of bacterial species capable of degrading diuron, highlighting the natural biodegradation potential in agricultural soils (Ngigi et al., 2011).
Characterization of Bacterial Cultures
- Microbial Mineralization: Various bacterial strains have been identified for their ability to mineralize phenylurea herbicides, indicating specific microbial pathways for herbicide degradation (Hussain et al., 2009).
Vibrational and Molecular Characteristics
- Structural Analysis: Detailed analysis of the vibrational, molecular, and electronic characteristics of phenylurea herbicides has been conducted, providing insights into their chemical properties and potential biological activity (Haruna et al., 2019).
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-8-9-14(10-12(11)2)17-15(18)16-13-6-4-3-5-7-13/h3-10H,1-2H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGSWYNOHOZGSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(3-pyridinyl)-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B6022794.png)
![N-(4-chlorophenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6022798.png)
![2-[4-(4-allyl-2-methoxyphenoxy)butoxy]-1,3-dichlorobenzene](/img/structure/B6022800.png)
![5-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide](/img/structure/B6022802.png)
![1-(3-{3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}-3-oxopropyl)-1H-benzimidazole](/img/structure/B6022808.png)
![N-cyclopropyl-2-{[1-(2-cyclopropyl-1-methylethyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B6022816.png)
![7-[3-(4-morpholinyl)propyl]-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6022818.png)
![4-chloro-N-{[(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B6022829.png)
![11-[(2-hydroxy-1-naphthyl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6022835.png)
![[7-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](5-ethyl-2-thienyl)methanone](/img/structure/B6022844.png)
![N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclopentanecarboxamide](/img/structure/B6022859.png)

amino]methyl}phenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6022886.png)
![1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-(cyclopropylmethyl)piperazine](/img/structure/B6022888.png)